molecular formula C25H23NO B12624047 (2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine CAS No. 917599-26-9

(2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine

Cat. No.: B12624047
CAS No.: 917599-26-9
M. Wt: 353.5 g/mol
InChI Key: YUCGDSWHTSHFKO-OFVILXPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine is a chiral oxazolidine derivative This compound is characterized by the presence of an anthryl group, a methyl group, and a benzyloxazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine typically involves the following steps:

    Formation of the Oxazolidine Ring: This can be achieved through the reaction of an amino alcohol with an aldehyde or ketone under acidic conditions.

    Introduction of the Anthryl Group: The anthryl group can be introduced via a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Benzylation: The benzyloxazolidine moiety can be introduced through a benzylation reaction using benzyl chloride and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of reduced anthryl derivatives.

    Substitution: Formation of substituted oxazolidine derivatives.

Scientific Research Applications

(2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthryl group.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine involves its interaction with specific molecular targets. The anthryl group can intercalate into DNA, while the oxazolidine ring can interact with proteins and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-2-(9-Anthryl)-3-methyl-4-phenyl-oxazolidine
  • (2S,4S)-2-(9-Anthryl)-3-methyl-4-methyloxazolidine
  • (2S,4S)-2-(9-Anthryl)-3-methyl-4-ethyloxazolidine

Uniqueness

(2S,4S)-2-(9-Anthryl)-3-methyl-4-benzyloxazolidine is unique due to the presence of the benzyloxazolidine moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or materials.

Properties

CAS No.

917599-26-9

Molecular Formula

C25H23NO

Molecular Weight

353.5 g/mol

IUPAC Name

(2S,4S)-2-anthracen-9-yl-4-benzyl-3-methyl-1,3-oxazolidine

InChI

InChI=1S/C25H23NO/c1-26-21(15-18-9-3-2-4-10-18)17-27-25(26)24-22-13-7-5-11-19(22)16-20-12-6-8-14-23(20)24/h2-14,16,21,25H,15,17H2,1H3/t21-,25-/m0/s1

InChI Key

YUCGDSWHTSHFKO-OFVILXPXSA-N

Isomeric SMILES

CN1[C@H](CO[C@H]1C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5

Canonical SMILES

CN1C(COC1C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.